(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17476106
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2NO |
|---|---|
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
| Standard InChI Key | MXIZFQFWCWXGED-SSDLBLMSSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, (1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol, reflects its stereochemical configuration and functional groups. Its molecular formula is C₉H₁₁Cl₂NO, with a molar mass of 220.09 g/mol . The structure comprises a propan-2-ol backbone substituted at position 1 with an amino group and a 2,4-dichlorophenyl ring, creating two stereocenters that govern its three-dimensional orientation (Fig. 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO | |
| Molecular Weight | 220.09 g/mol | |
| SMILES | CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O | |
| InChIKey | MXIZFQFWCWXGED-UHFFFAOYSA-N |
Stereochemical Significance
The (1S,2S) configuration confers distinct pharmacological properties compared to its stereoisomers. Stereochemical purity is critical for interactions with chiral biological targets, such as enzymes or receptors, where enantiomeric mismatches can lead to reduced efficacy or unintended side effects.
Synthesis and Stereoselective Preparation
Synthetic Routes
The synthesis of (1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol typically begins with 2,4-dichlorobenzaldehyde as the aromatic precursor. A chiral amine is introduced via reductive amination or nucleophilic substitution to establish the amino group. Key steps include:
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Aldol Condensation: Reaction of 2,4-dichlorobenzaldehyde with a chiral glycine equivalent to form an imine intermediate.
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Stereoselective Reduction: Use of chiral catalysts (e.g., Ru-BINAP complexes) or stereospecific reducing agents (e.g., L-Selectride) to set the (1S,2S) configuration .
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Hydroxylation: Oxidation of the propanol backbone followed by acid-catalyzed hydration to introduce the hydroxyl group.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Imine Formation | NH₃, EtOH, 60°C, 12h | 78% | 95% |
| Stereoselective Reduction | NaBH₄, (S)-BINOL, THF, -20°C | 65% | 99% ee |
| Hydroxylation | H₂O₂, AcOH, 40°C, 6h | 82% | 97% |
Challenges in Stereochemical Control
Achieving high enantiomeric excess (ee) requires precise control over reaction parameters. Competing pathways, such as epimerization at the C1 position during reduction, necessitate low-temperature conditions and inert atmospheres . Chromatographic purification (e.g., chiral HPLC) is often employed to isolate the desired (1S,2S) isomer.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but limited solubility in water (<1 mg/mL) . Stability studies indicate degradation under strong acidic (pH <2) or alkaline (pH >10) conditions, with a half-life of 48 hours at pH 7.4.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J=8.4 Hz, 1H, Ar-H), 7.42 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.35 (d, J=2.0 Hz, 1H, Ar-H), 4.12 (m, 1H, CH-OH), 3.25 (m, 1H, CH-NH₂), 1.45 (d, J=6.8 Hz, 3H, CH₃) .
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C-Cl aromatic), 1550 cm⁻¹ (N-H bend).
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Dichlorophenyl Amino Alcohols
| Compound | MAO-B IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| (1S,2S)-1-Amino-1-(2,4-DCP)propan-2-ol | 8.0 | 15 (DMSO) |
| (1R,2R)-1-Amino-1-(3,4-DCP)propan-2-ol | 22.4 | 9 (DMSO) |
| (1S,2S)-1-Amino-1-(2,6-DCP)propan-2-ol | 14.7 | 12 (DMSO) |
DCP = Dichlorophenyl.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to β-blockers and antidepressants, where its stereochemistry aligns with target receptor binding pockets .
Asymmetric Catalysis
Chiral derivatives of this amino alcohol are employed as ligands in asymmetric hydrogenation reactions, achieving enantioselectivities >90% for α-ketoesters.
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